(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide (E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1385619-61-3
VCID: VC4141055
InChI: InChI=1S/C12H12ClN3O2S/c1-16-9-11(8-14-16)15-19(17,18)7-6-10-4-2-3-5-12(10)13/h2-9,15H,1H3/b7-6+
SMILES: CN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl
Molecular Formula: C12H12ClN3O2S
Molecular Weight: 297.76

(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide

CAS No.: 1385619-61-3

Cat. No.: VC4141055

Molecular Formula: C12H12ClN3O2S

Molecular Weight: 297.76

* For research use only. Not for human or veterinary use.

(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide - 1385619-61-3

Specification

CAS No. 1385619-61-3
Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76
IUPAC Name (E)-2-(2-chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide
Standard InChI InChI=1S/C12H12ClN3O2S/c1-16-9-11(8-14-16)15-19(17,18)7-6-10-4-2-3-5-12(10)13/h2-9,15H,1H3/b7-6+
Standard InChI Key ZBRVCSDZIWEPBW-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide features three distinct domains:

  • A 2-chlorophenyl group providing aromaticity and lipophilicity.

  • An (E)-configured ethenesulfonamide bridge contributing rigidity and polar functionality.

  • A 1-methylpyrazol-4-yl group offering hydrogen-bonding capacity and metabolic stability.

Molecular Formula and Weight

  • Molecular Formula: C12H12ClN3O2S\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

  • Molecular Weight: 297.76 g/mol (calculated from atomic masses).

Structural Characteristics

  • Stereochemistry: The (E)-configuration at the ethene double bond positions the 2-chlorophenyl and sulfonamide groups on opposite sides, minimizing steric hindrance and influencing intermolecular interactions .

  • Key Functional Groups:

    • Sulfonamide (SO2NH-\text{SO}_2\text{NH}-) with potential for hydrogen bonding.

    • Pyrazole ring (C3H3N2\text{C}_3\text{H}_3\text{N}_2) with a methyl substituent enhancing hydrophobic interactions.

Predicted Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility; soluble in DMSO or dichloromethane .
LogP (Partition Coeff.)~2.1 (estimated via fragment-based methods).
Melting PointNot reported; likely >150°C (analogous sulfonamides).

Synthesis and Manufacturing

Synthetic Routes

While direct literature on this compound is limited, its synthesis can be inferred from methods for analogous pyrazole sulfonamides :

Route 1: Sulfonylation of Pyrazole Amines

  • Ethenesulfonyl Chloride Formation:

    • Reaction of 2-(2-chlorophenyl)ethene with chlorosulfonic acid yields the sulfonyl chloride intermediate.

  • Coupling with 1-Methylpyrazol-4-amine:

    • Nucleophilic displacement of chloride by the pyrazole amine under basic conditions (e.g., Et3N\text{Et}_3\text{N}) .

Route 2: Stereoselective Wittig Reaction

  • Step 1: Generation of the ethenesulfonamide via Horner-Wadsworth-Emmons reaction to enforce (E)-selectivity.

  • Step 2: Subsequent functionalization with 1-methylpyrazol-4-amine .

Optimization Challenges

  • Stereochemical Control: High (E)-selectivity requires careful choice of base and reaction temperature .

  • Yield Considerations: Reported yields for analogous sulfonamides range from 65–92%, depending on purification methods .

Biological Activity and Mechanism of Action

Hypothesized Targets

  • Enzyme Inhibition: Sulfonamides commonly target carbonic anhydrases or bacterial dihydropteroate synthase. The pyrazole moiety may enhance binding to hydrophobic enzyme pockets.

  • Kinase Modulation: Structural analogs with pyrazole sulfonamides show activity against protein kinases (e.g., JAK2, CDK2).

Applications in Industry and Research

Pharmaceutical Development

  • Lead Compound: The sulfonamide-pyrazole scaffold is prevalent in drug candidates for inflammation and oncology.

  • Prodrug Potential: Esterification of the sulfonamide could improve bioavailability.

Agrochemical Uses

  • Herbicide Intermediate: Pyrazole derivatives are key in herbicide synthesis (e.g., topramezone intermediates) .

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